
Cyclosporin A-Derivative 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclosporin A-Derivative 3 is a modified form of Cyclosporin A, a cyclic undecapeptide known for its potent immunosuppressive properties. Cyclosporin A is widely used in organ transplantation to prevent graft rejection and has applications in treating autoimmune diseases. The derivative aims to enhance the pharmacological profile of the parent compound, potentially offering improved efficacy and reduced toxicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosporin A-Derivative 3 involves the modification of specific amino acids within the cyclic peptide structure. One common approach is the introduction of novel amino acids or the alteration of existing ones to enhance the compound’s properties. The synthetic route typically includes:
Formation of the Cyclic Peptide Backbone: This involves the cyclization of a linear peptide precursor.
Introduction of Modifications: Specific amino acids are modified or replaced using techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the modified peptide in large quantities. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.
化学反应分析
Types of Reactions
Cyclosporin A-Derivative 3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various functionalized peptides.
科学研究应用
Cyclosporin A-Derivative 3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating autoimmune diseases, inflammatory conditions, and as an immunosuppressant in organ transplantation.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
作用机制
Cyclosporin A-Derivative 3 exerts its effects by binding to specific molecular targets, such as cyclophilin A. This binding inhibits the activity of calcineurin, a calcium- and calmodulin-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation and activation of nuclear factor of activated T cells (NFAT), leading to reduced transcription of cytokines and suppression of the immune response .
相似化合物的比较
Similar Compounds
Cyclosporin A: The parent compound with well-known immunosuppressive properties.
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive effects.
Sirolimus: An mTOR inhibitor used in combination with calcineurin inhibitors for immunosuppression.
Uniqueness
Cyclosporin A-Derivative 3 is unique due to its specific modifications, which aim to enhance its pharmacological profile. These modifications can result in improved efficacy, reduced toxicity, and better bioavailability compared to the parent compound and other similar drugs .
属性
分子式 |
C63H111N11O12 |
|---|---|
分子量 |
1214.6 g/mol |
IUPAC 名称 |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4Z)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27-/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 |
InChI 键 |
BICRTLVBTLFLRD-OVKPCXMZSA-N |
手性 SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C\C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
规范 SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


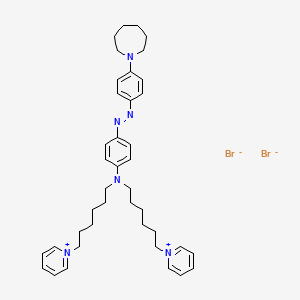
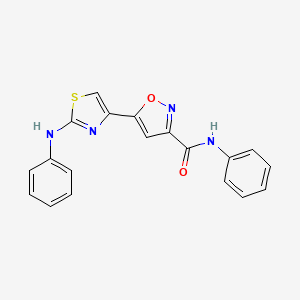
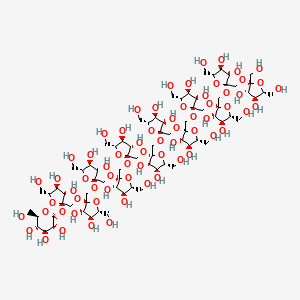

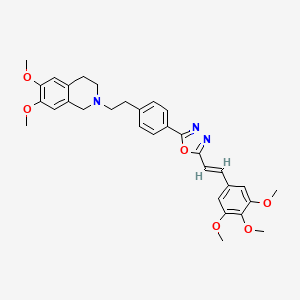


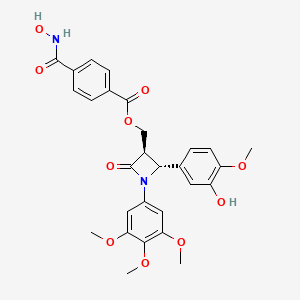
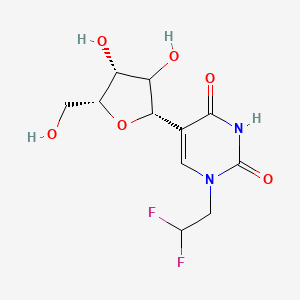
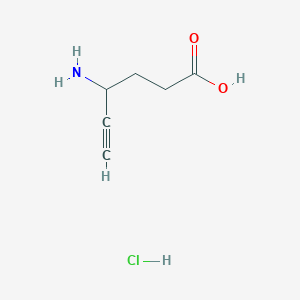
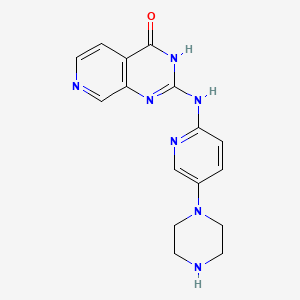
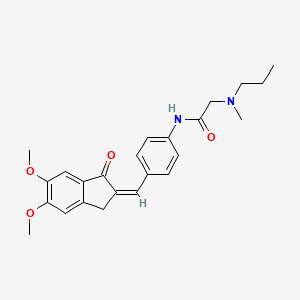

![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
